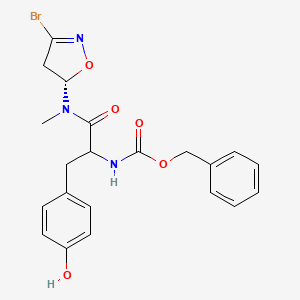
Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a brominated dihydroisoxazole ring, a hydroxyphenyl group, and a carbamate moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate typically involves multiple steps:
-
Formation of the Dihydroisoxazole Ring: : The dihydroisoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The bromine atom is introduced via bromination of the resulting dihydroisoxazole.
-
Amino Group Introduction: : The methylamino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
-
Coupling with Hydroxyphenyl Group: : The hydroxyphenyl group is coupled to the intermediate through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
-
Carbamate Formation: : The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The bromine atom in the dihydroisoxazole ring can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated dihydroisoxazole derivatives.
Substitution: Various substituted dihydroisoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound could be used to study enzyme interactions and receptor binding due to its potential bioactivity. The hydroxyphenyl group is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against certain diseases, and it could be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate likely involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the carbamate moiety may interact with active sites or binding pockets. The brominated dihydroisoxazole ring could also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the dihydroisoxazole and hydroxyphenyl groups, making it less complex and potentially less bioactive.
(S)-3-bromo-4,5-dihydroisoxazole derivatives: These compounds share the dihydroisoxazole ring but may lack the carbamate and hydroxyphenyl groups.
Hydroxyphenyl carbamates: These compounds have the hydroxyphenyl and carbamate groups but lack the dihydroisoxazole ring.
Uniqueness
Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is unique due to its combination of a brominated dihydroisoxazole ring, a hydroxyphenyl group, and a carbamate moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22BrN3O5 |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
benzyl N-[1-[[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22BrN3O5/c1-25(19-12-18(22)24-30-19)20(27)17(11-14-7-9-16(26)10-8-14)23-21(28)29-13-15-5-3-2-4-6-15/h2-10,17,19,26H,11-13H2,1H3,(H,23,28)/t17?,19-/m0/s1 |
InChI Key |
WREHMHCDUIWRRA-NNBQYGFHSA-N |
Isomeric SMILES |
CN([C@@H]1CC(=NO1)Br)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN(C1CC(=NO1)Br)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















